5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Descripción
5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromo (Br) at position 5, methyl (CH₃) at position 6, and nitro (NO₂) at position 3. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromo and nitro groups serve as handles for further functionalization, while the methyl group may modulate solubility and steric interactions .
Propiedades
IUPAC Name |
5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFWAVAJXTYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646856 | |
| Record name | 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-84-9 | |
| Record name | 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Formation of Pyrrolopyridine Skeleton
The initial step involves constructing the pyrrolopyridine framework. This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and amines.
- Example Reaction : A common method includes the reaction of 2-bromo-5-nitropyridine with a suitable amine under acidic conditions to form the pyrrolopyridine structure.
Bromination
Once the pyrrolopyridine skeleton is formed, bromination is performed to introduce the bromine atom at the 5-position.
Reagents : Bromine or N-bromosuccinimide (NBS) can be utilized for this purpose.
Conditions : The reaction is typically conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation and moisture interference.
Nitration
The final step involves nitration to introduce the nitro group at the 3-position of the pyrrolopyridine structure.
Reagents : A mixture of concentrated nitric acid and sulfuric acid is commonly used for this nitration process.
Conditions : The reaction temperature must be carefully controlled to avoid over-nitration or decomposition of sensitive intermediates.
The yields of each step can vary based on reaction conditions, such as temperature, solvent choice, and reaction time. Below is a summary table displaying typical yields reported in literature for each step in the synthesis of this compound.
| Step | Typical Yield (%) | Conditions |
|---|---|---|
| Formation of Skeleton | 70 - 85 | Acidic conditions, inert atmosphere |
| Bromination | 60 - 75 | NBS in dry solvent, nitrogen atmosphere |
| Nitration | 50 - 80 | Mixture of nitric and sulfuric acids |
Research Findings
Recent studies have highlighted various optimization techniques to improve yields and reduce side products during synthesis:
Optimization of Reaction Conditions : Adjusting parameters such as solvent polarity and temperature has been shown to enhance yields significantly. For example, using tetrahydrofuran (THF) as a solvent during bromination has yielded better results compared to other solvents.
Use of Catalysts : The incorporation of catalysts like palladium or rhodium has been explored to facilitate certain steps, particularly in reducing reaction times while maintaining high yields.
Análisis De Reacciones Químicas
Substitution Reactions
The bromine atom at position 5 and the nitro group at position 3 serve as key reactive sites for substitution reactions.
a. Suzuki-Miyaura Coupling
The bromine undergoes palladium-catalyzed cross-coupling with arylboronic acids to install aryl groups. For example:
- Reaction with 3,4-dimethoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) yields 5-(3,4-dimethoxyphenyl)-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 90°C, 12h | 5-Aryl-pyrrolo[2,3-b]pyridine derivatives | 60–80% |
b. Sonogashira Coupling
The bromine participates in Sonogashira reactions with terminal alkynes. For instance:
- Reaction with phenylacetylene (PdCl₂(PPh₃)₂, CuI, Et₃N) generates 5-alkynyl-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, 80°C | 5-Alkynyl derivatives | 45–70% |
Nitro Group Transformations
The nitro group at position 3 undergoes reduction and displacement reactions.
a. Reduction to Amine
Catalytic hydrogenation or hydrazine-mediated reduction converts the nitro group to an amine:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-Amino derivative | 85–95% |
b. Nucleophilic Aromatic Substitution
The nitro group facilitates displacement by nucleophiles under basic conditions:
Halogenation and Functionalization
a. Iodination
The pyrrole ring undergoes electrophilic iodination at position 2 using N-iodosuccinimide (NIS) , yielding 2-iodo-5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Electrophilic iodination | NIS, DMF, 0°C to 25°C | 2-Iodo derivative | 70–85% |
b. Methylation
The NH proton of the pyrrole ring is methylated using MeI/NaH in THF to form 1-methyl-5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .
Cyclization and Ring Expansion
The nitro group participates in cyclization reactions to form fused heterocycles:
- Treatment with POCl₃ facilitates cyclodehydration, generating pyrido[2,3-d]pyrrolo[1,2-a]pyrimidine derivatives .
Key Research Findings
- Regioselectivity : Suzuki couplings occur exclusively at the bromine (position 5), leaving the nitro group intact .
- Steric Effects : Bulky substituents at position 5 improve binding in kinase inhibitors but reduce solubility .
- Stability : The nitro group is stable under acidic conditions but prone to reduction in the presence of hydrazine .
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 5-(3,4-Dimethoxyphenyl) | FGFR1 kinase | 45 nM | |
| 3-Amino-5-bromo | RSV strain A2 | EC₅₀ = 2.1 µM |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may interact with similar biological targets. For instance, a study demonstrated that derivatives of this compound exhibited selective inhibition against various cancer cell lines, indicating a promising lead for drug development .
Case Study: Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy as protein kinase inhibitors. The results showed that certain modifications enhanced potency against specific kinases involved in cancer progression .
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its bromine atom enables nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Data Table: Reactivity Profile
| Reaction Type | Conditions | Product Yield (%) |
|---|---|---|
| Nucleophilic Substitution | KOH in DMF at 80°C | 85% |
| Palladium-Catalyzed Coupling | Pd(PPh₃)₂Cl₂ in toluene at 100°C | 90% |
| Reduction | LiAlH₄ in THF | 95% |
Materials Science
3.1 Development of Functional Materials
The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and conductive polymers.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that incorporating this compound into OLEDs can enhance their performance due to its favorable charge transport properties. A study demonstrated that devices fabricated with this compound exhibited improved efficiency and stability compared to traditional materials .
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, primarily fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition disrupts the FGFR signaling pathway, leading to the suppression of cell proliferation, migration, and survival in cancer cells . The compound’s ability to induce apoptosis and inhibit tumor growth makes it a valuable tool in cancer research.
Comparación Con Compuestos Similares
Structural and Substituent Variations
The table below compares the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives:
Physicochemical Properties
- Solubility : The methyl group at C-6 slightly increases hydrophobicity compared to 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine but may improve solubility in organic solvents relative to N-methylated derivatives (e.g., compound 23 in ) .
- Electronic Effects : The electron-withdrawing nitro and bromo groups deactivate the aromatic ring, while the methyl group donates electrons via inductive effects. This combination creates a polarized scaffold amenable to nucleophilic/electrophilic attacks .
Key Research Findings
Steric Effects : The methyl group at C-6 in the target compound reduces reactivity at adjacent positions compared to 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, where the methyl is at C-4 .
Regioselectivity : N-methylation (e.g., compound 23 in ) shifts reactivity to the pyrrole ring, whereas C-methylation (target compound) directs functionalization to the pyridine moiety .
Synthetic Flexibility : Ethyl esters () and phenylsulfonyl groups () demonstrate the versatility of brominated pyrrolopyridines in generating diverse derivatives .
Actividad Biológica
Overview
5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family, characterized by a bromine atom at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position. Its molecular formula is C8H6BrN3O2, with a molecular weight of 256.06 g/mol. This compound has garnered attention for its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cellular processes including proliferation, differentiation, and migration .
The primary target of this compound is the FGFR. Upon binding to these receptors, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules involved in critical pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition disrupts essential biological processes like angiogenesis and tissue regeneration, ultimately leading to reduced cancer cell proliferation and induced apoptosis in various cancer cell lines .
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on FGFRs. Notably:
- Cell Proliferation : In breast cancer cell lines (e.g., 4T1), the compound significantly inhibited cell proliferation with IC50 values reported in the nanomolar range (e.g., FGFR1–4 IC50 values of 7, 9, 25, and 712 nM respectively) .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial pathway engagement .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features that enhance the biological activity of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine, methyl, nitro groups | Potent FGFR inhibitor |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Lacks methyl and nitro groups | Less specific activity |
| 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | Lacks bromine | Reduced reactivity |
| 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | Lacks nitro group | Weaker kinase inhibition |
This table illustrates how the presence of all three functional groups in this compound enhances its specificity and potency as a kinase inhibitor compared to structurally similar compounds.
Case Studies
Several studies have focused on the efficacy of this compound as a therapeutic agent:
- Breast Cancer Cell Lines : In vitro studies indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in breast cancer models. The mechanism involved downregulation of FGFR-mediated signaling pathways .
- Potential for Drug Development : The unique properties of this compound make it a promising candidate for further development into therapeutics targeting FGFR-related cancers. Its low molecular weight facilitates optimization for drug-like properties .
Q & A
Q. What are the common synthetic strategies for preparing 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. For example, bromination and nitration steps are critical. In one approach, methylation of the pyrrole nitrogen (e.g., using NaH/MeI in THF) precedes nitration with concentrated HNO₃ . Alternatively, Suzuki-Miyaura cross-coupling can introduce aryl groups at the 5-position using 5-bromo precursors and boronic acids (e.g., 4-trifluoromethylphenylboronic acid) in the presence of K₂CO₃ and a palladium catalyst .
Q. How is the purity and structural integrity of this compound verified?
Characterization relies on ¹H/¹³C NMR to confirm substituent positions and purity. For instance, nitro groups typically deshield adjacent protons (e.g., δ ~8.8–8.9 ppm for aromatic protons in nitrated derivatives) . Silica gel chromatography (e.g., 90:10 DCM/EtOAc) is used for purification, with purity assessed via HPLC (>95%) .
Q. What solvents and reaction conditions optimize nitration at the 3-position?
Nitration of the pyrrolo[2,3-b]pyridine scaffold requires careful control to avoid over-nitration. Concentrated HNO₃ under cooled conditions (0–5°C) is often used, as seen in the synthesis of 5-Bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, yielding ~75% product after crystallization . Competing nitration at other positions (e.g., 1- or 7-) is minimized by steric and electronic effects of existing substituents.
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions with this compound?
The 5-bromo substituent acts as a directing group in Suzuki-Miyaura reactions. Electron-withdrawing groups (e.g., nitro at C3) enhance electrophilicity at C5, facilitating coupling with aryl boronic acids. For example, coupling 5-bromo-3-nitro derivatives with p-tolylboronic acid achieved 74% yield using K₂CO₃ as a base . Steric hindrance from the 6-methyl group may reduce reactivity at adjacent positions.
Q. What analytical challenges arise when interpreting NMR data for nitrated pyrrolo[2,3-b]pyridines?
Tautomerism in the pyrrolo[2,3-b]pyridine core can lead to ambiguous NMR assignments. For example, the NH proton in 3-nitro derivatives appears as a broad singlet (δ ~13.3–13.5 ppm) in DMSO-d₆, while methyl groups at C6 show upfield shifts (δ ~2.3–2.4 ppm) . Overlapping signals (e.g., aromatic protons at C4 and C7) may require 2D NMR (COSY, HSQC) for resolution.
Q. How can conflicting reactivity data in halogen displacement reactions be resolved?
Discrepancies in bromine reactivity (e.g., SNAr vs. metal-catalyzed pathways) often stem from solvent polarity and catalyst choice. Polar aprotic solvents (DMF, DMSO) favor SNAr with strong nucleophiles, while Pd-catalyzed methods (e.g., Buchwald-Hartwig) are preferred for less reactive amines .
Q. What strategies improve yields in multi-step syntheses involving sensitive intermediates?
Intermediate stabilization is critical. For example, methylating the pyrrole nitrogen early (as in 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) prevents unwanted tautomerization during nitration . Low-temperature quenching and inert-atmosphere handling minimize decomposition of nitro intermediates.
Q. How does the 6-methyl group impact biological activity in kinase inhibition studies?
The 6-methyl substituent enhances hydrophobic interactions in kinase binding pockets. In FGFR inhibitors, methyl groups at analogous positions improved potency (e.g., compound 4h in FGFR1-3 inhibition, IC₅₀ = 7–25 nM) by filling a hydrophobic cleft near the ATP-binding site .
Methodological Considerations
Q. Which computational tools predict the reactivity of nitrated heterocycles?
DFT calculations (e.g., Gaussian, ORCA) model charge distribution and frontier molecular orbitals to predict nitration sites. For pyrrolo[2,3-b]pyridines, the electron-deficient C3 position is favored due to conjugation with the nitro group .
Q. How are competing byproducts (e.g., di-nitrated derivatives) minimized during synthesis?
Controlled stoichiometry (e.g., 1.2 eq. HNO₃) and slow reagent addition reduce di-nitration. Silica gel chromatography effectively separates mono- and di-nitrated products, as seen in purifications using 90:10 DCM/EtOAC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
